molecular formula C14H22N2 B13216553 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane

1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane

Cat. No.: B13216553
M. Wt: 218.34 g/mol
InChI Key: AKMAWKJJQCEIOE-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[34]octane is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the spirocyclic structure. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Propan-2-yl)-1H-pyrrol-2-yl]-2-azaspiro[3.4]octane
  • 1-[1-(Propan-2-yl)-1H-pyrrol-4-yl]-2-azaspiro[3.4]octane

Uniqueness

1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-2-azaspiro[3.4]octane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-(1-propan-2-ylpyrrol-3-yl)-2-azaspiro[3.4]octane

InChI

InChI=1S/C14H22N2/c1-11(2)16-8-5-12(9-16)13-14(10-15-13)6-3-4-7-14/h5,8-9,11,13,15H,3-4,6-7,10H2,1-2H3

InChI Key

AKMAWKJJQCEIOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=C1)C2C3(CCCC3)CN2

Origin of Product

United States

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